molecular formula C22H16N4 B13737799 N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine

N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine

Cat. No.: B13737799
M. Wt: 336.4 g/mol
InChI Key: FJXHPRVSTIXUPE-UHFFFAOYSA-N
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Description

N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine is an organic compound with the molecular formula C22H16N4. It is known for its unique structure, which includes two pyridine rings attached to a naphthalene core via methylene bridges.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine typically involves the condensation reaction between naphthalene-1,5-diamine and pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,5-dicarboxylic acid derivatives, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine has several scientific research applications, including:

    Coordination Chemistry: It acts as a ligand, forming stable complexes with various metal ions.

    Materials Science: The compound is used in the design of organic materials with specific electronic and optical properties.

    Biological Studies: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Industrial Applications: The compound is explored for use in the development of sensors and catalysts

Mechanism of Action

The mechanism of action of N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in biological studies or interacting with metal surfaces in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N5-Bis(pyridin-4-ylmethylene)naphthalene-1,5-diamine is unique due to its naphthalene core, which provides rigidity and enhances its ability to form stable complexes with metal ions. This structural feature distinguishes it from other pyridine-based ligands and contributes to its specific applications in materials science and coordination chemistry .

Properties

Molecular Formula

C22H16N4

Molecular Weight

336.4 g/mol

IUPAC Name

1-pyridin-4-yl-N-[5-(pyridin-4-ylmethylideneamino)naphthalen-1-yl]methanimine

InChI

InChI=1S/C22H16N4/c1-3-19-20(21(5-1)25-15-17-7-11-23-12-8-17)4-2-6-22(19)26-16-18-9-13-24-14-10-18/h1-16H

InChI Key

FJXHPRVSTIXUPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2N=CC3=CC=NC=C3)C(=C1)N=CC4=CC=NC=C4

Origin of Product

United States

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